molecular formula C8H14N2 B12986792 Bicyclo[2.2.1]heptane-2-carboximidamide

Bicyclo[2.2.1]heptane-2-carboximidamide

Cat. No.: B12986792
M. Wt: 138.21 g/mol
InChI Key: QXPUWXJUGPMKRK-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-carboximidamide is a chemical compound with the molecular formula C8H14N2 It is a derivative of bicyclo[221]heptane, a bicyclic structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2-carboximidamide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under controlled temperature and pressure conditions . This method yields high purity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carboximidamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure allows for high-affinity binding and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique bicyclic structure, which imparts rigidity and stability, making it suitable for various applications in chemistry, biology, and medicine. Its ability to act as a CXCR2 antagonist further highlights its potential in therapeutic applications.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2-carboximidamide

InChI

InChI=1S/C8H14N2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10)

InChI Key

QXPUWXJUGPMKRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=N)N

Origin of Product

United States

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